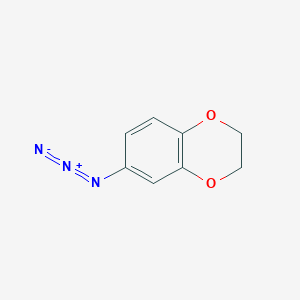![molecular formula C7H5F4NO B6254370 [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol CAS No. 1227600-70-5](/img/no-structure.png)
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol” is a fluorinated compound with the empirical formula C6H3F4N . It has a molecular weight of 165.09 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol”, is an important research topic in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines can be prepared from 2-Chloro-3-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular structure of “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol” includes a pyridine ring with a trifluoromethyl group and a fluorine atom attached . The SMILES string representation of the molecule isFc1cnccc1C(F)(F)F . Chemical Reactions Analysis
Trifluoromethylpyridines, including “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol”, can act as reactants in the preparation of aminopyridines through amination reactions . They can also be used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
“[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol” is a liquid at room temperature . It has a refractive index of 1.409 and a density of 1.384 g/mL at 25 °C .Mécanisme D'action
Target of Action
Similar compounds such as 2-fluoro-4-(trifluoromethyl)pyridine have been used as reactants in the preparation of aminopyridines . Aminopyridines are known to target various enzymes and receptors, influencing numerous biological processes .
Mode of Action
It’s known that fluorinated pyridines, in general, can interact with their targets by forming strong bonds due to the unique physicochemical properties of the fluorine atom .
Biochemical Pathways
Fluorinated pyridines are known to influence a variety of biochemical pathways due to their unique characteristics .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability and bioavailability .
Result of Action
Fluorinated pyridines are known to exhibit a wide range of biological activities, which can be attributed to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
The stability and reactivity of fluorinated compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Safety and Hazards
Orientations Futures
Trifluoromethylpyridines, including “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol”, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluoro-2-(trifluoromethyl)pyridine", "Formaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: React 3-fluoro-2-(trifluoromethyl)pyridine with formaldehyde in the presence of sodium borohydride and methanol to form [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol.", "Step 2: Purify the product by recrystallization or column chromatography.", "Step 3: Convert [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol to the hydrochloride salt by reacting with hydrochloric acid in diethyl ether.", "Step 4: Neutralize the hydrochloride salt with sodium hydroxide to obtain the final product, [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol." ] } | |
Numéro CAS |
1227600-70-5 |
Nom du produit |
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol |
Formule moléculaire |
C7H5F4NO |
Poids moléculaire |
195.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



